9-Bromo-10-iodophenanthrene
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Overview
Description
9-Bromo-10-iodophenanthrene is a halogenated polycyclic aromatic hydrocarbon It is a derivative of phenanthrene, where bromine and iodine atoms are substituted at the 9th and 10th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-iodophenanthrene typically involves the bromination and iodination of phenanthrene. One common method involves the bromination of phenanthrene using bromine in carbon tetrachloride, followed by iodination using iodine monochloride. The reaction conditions often require refluxing and careful control of temperature to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require efficient handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-10-iodophenanthrene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl boronic acids would yield biaryl compounds, while nucleophilic substitution with amines would yield aryl amines.
Scientific Research Applications
9-Bromo-10-iodophenanthrene has several applications in scientific research:
Biology: The compound can be used in the study of halogen bonding interactions in biological systems.
Mechanism of Action
The mechanism by which 9-Bromo-10-iodophenanthrene exerts its effects is largely dependent on its chemical reactivity. The presence of bromine and iodine atoms allows for selective interactions with other molecules, facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets through halogen bonding, influencing the activity of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
9-Bromophenanthrene: Similar in structure but lacks the iodine atom, making it less versatile in certain reactions.
9-Iodophenanthrene: Similar but lacks the bromine atom, affecting its reactivity and applications.
9-Bromoanthracene: Another halogenated polycyclic aromatic hydrocarbon with different electronic properties.
Uniqueness
9-Bromo-10-iodophenanthrene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and enable a wider range of chemical transformations. This dual substitution allows for more selective and versatile applications in synthesis and research.
Properties
Molecular Formula |
C14H8BrI |
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Molecular Weight |
383.02 g/mol |
IUPAC Name |
9-bromo-10-iodophenanthrene |
InChI |
InChI=1S/C14H8BrI/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H |
InChI Key |
BIEQVRWHESSXJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Br)I |
Origin of Product |
United States |
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